4-(乙氨基)喹唑啉-2-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

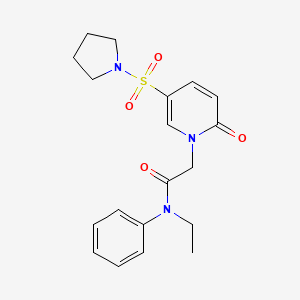

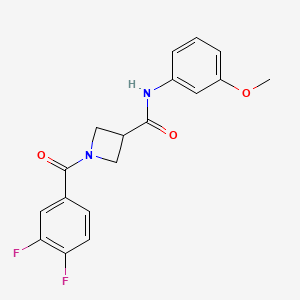

4-(Ethylamino)quinazoline-2-thiol is a chemical compound with the molecular weight of 205.28 . Its IUPAC name is 4-(ethylamino)-2-quinazolinyl hydrosulfide . The compound is of interest due to its potential applications in various fields .

Synthesis Analysis

The synthesis of quinazoline derivatives has been a topic of interest in recent years . A method for making quinazoline and substituted aniline derivatives using adaptable pH-sensitive cyclization chemistry has been developed . This method is straightforward, inexpensive, simple, fast, efficient at room temperature, and scalable . Another approach involves the use of various synthetic methods including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis

The molecular structure of 4-(Ethylamino)quinazoline-2-thiol consists of a quinazoline core with an ethylamino group at the 4-position and a thiol group at the 2-position . The InChI code for this compound is 1S/C10H11N3S/c1-2-11-9-7-5-3-4-6-8(7)12-10(14)13-9/h3-6H,2H2,1H3,(H2,11,12,13,14) .Chemical Reactions Analysis

Quinazoline derivatives have been found to exhibit a wide range of biological properties, which can be attributed to their diverse chemical reactions . The chemical reactions of quinazoline derivatives are often influenced by the substituents at various positions on the quinazoline ring .科学研究应用

抗分枝杆菌活性

已合成并评估了喹唑啉衍生物的抗分枝杆菌活性。例如,通过邻氨基苯甲酸和甲酰胺反应制备的 4-喹唑啉醇衍生物,随后进行烷基化,对结核分枝杆菌和其他分枝杆菌菌株表现出显着的活性。一些衍生物对非典型菌株的活性高于标准治疗,突出了它们在治疗结核病和相关感染中的潜力(Kuneš 等人,2000 年)。

抗真菌活性

对喹唑啉衍生物的进一步研究,例如合成新型 s-取代 6-氟-4-烷基(芳基)硫代喹唑啉衍生物,揭示了有效的抗真菌活性。这些化合物对多种真菌有效,某些衍生物显着抑制了尖孢镰刀菌的生长。这表明它们在开发新型抗真菌剂中的应用(Guang-Fang Xu 等人,2007 年)。

合成路线和策略

喹唑啉衍生物的合成和改性对于创建具有潜在治疗应用的化合物至关重要。在合成有价值的 4(3H)-喹唑啉酮方面已经取得了新的进展,突出了它们广泛的应用,包括抗疟疾、抗肿瘤和抗菌活性(Lin He 等人,2014 年)。

生物活性

据报道,喹唑啉衍生物具有广泛的生物活性。已经制备了新的衍生物,展示了诸如抗抑郁、抗惊厥、肌肉松弛、抗炎、抗高血压、抗菌、抗真菌、镇痛和解痉等特性。这种多样性突出了喹唑啉部分作为药效团的潜力,特别是在开发针对各种受体和酶的抑制剂和拮抗剂方面(M. Baitiche 等人,2004 年)。

抗癌活性

某些喹唑啉衍生物已被确定为潜在的抗癌剂。例如,6-取代-4-(3-溴苯氨基)喹唑啉被开发为表皮生长因子受体 (EGFR) 和人表皮生长因子受体 (HER-2) 酪氨酸激酶的不可逆抑制剂。这些衍生物显示出增强的抗肿瘤活性,包括在异种移植模型中的口服疗效,证明了它们在癌症治疗中的前景(H. Tsou 等人,2001 年)。

作用机制

Target of Action

Quinazoline derivatives have been known to exhibit a broad range of pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . Therefore, it’s plausible that 4-(Ethylamino)quinazoline-2-thiol may interact with multiple targets involved in these pathways.

Mode of Action

Quinazoline derivatives have been reported to interact with their targets in a multi-faceted manner, affecting specific as well as multiple targets . The compound may bind to its targets, leading to changes in their function and subsequent alterations in cellular processes.

Biochemical Pathways

These could potentially include pathways involved in cell proliferation (relevant to anti-cancer activity), microbial growth (relevant to anti-microbial activity), neuronal signaling (relevant to anti-convulsant activity), and lipid metabolism (relevant to antihyperlipidaemia activity) .

Result of Action

Based on the known activities of quinazoline derivatives, potential effects could include inhibition of cell proliferation (in the case of anti-cancer activity), inhibition of microbial growth (in the case of anti-microbial activity), modulation of neuronal signaling (in the case of anti-convulsant activity), and alteration of lipid metabolism (in the case of antihyperlipidaemia activity) .

属性

IUPAC Name |

4-(ethylamino)-1H-quinazoline-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-2-11-9-7-5-3-4-6-8(7)12-10(14)13-9/h3-6H,2H2,1H3,(H2,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTLRQRICULTRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=S)NC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Ethylamino)quinazoline-2-thiol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide](/img/structure/B2942278.png)

![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2942280.png)

![Methyl 2-[[5-[[(2,4-dimethoxybenzoyl)amino]methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2942282.png)

![1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2942284.png)

![N-[(4-fluorophenyl)methyl]-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2942290.png)

![3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid](/img/structure/B2942291.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2942299.png)